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Compound of Interest

Compound Name: 1,3-Dioxan-2-one

Cat. No.: B1683651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,3-dioxan-2-one, a heterocyclic organic compound of interest in various chemical and

pharmaceutical research domains. This document details the nuclear magnetic resonance

(NMR) and infrared (IR) spectral properties, offering a foundational resource for compound

identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview
1,3-Dioxan-2-one possesses a six-membered ring containing two oxygen atoms and a

carbonyl group. This structure gives rise to characteristic signals in both NMR and IR

spectroscopy, which are invaluable for its unambiguous identification.

Molecular Formula: C₄H₆O₃ Molecular Weight: 102.09 g/mol CAS Number: 2453-03-4

The spectroscopic analysis of 1,3-dioxan-2-one involves the interpretation of its ¹H NMR, ¹³C

NMR, and FT-IR spectra to confirm its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,3-dioxan-2-one is characterized by two main signals

corresponding to the two distinct types of protons in the molecule.

Proton

Assignment

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Integration

O-CH₂ (C4/C6) ~4.45 Triplet (t) ~5.8 4H

C-CH₂-C (C5) ~2.14 Quintet ~5.8 2H

Note: Predicted data. Experimental values may vary slightly.[1]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 1,3-dioxan-2-one exhibits three distinct signals,

corresponding to the three non-equivalent carbon atoms in the molecule.

Carbon Assignment
Chemical Shift (δ) ppm (in

CDCl₃)

Chemical Shift (δ) ppm (in

H₂O)

C=O (C2) ~149 Not Available

O-CH₂ (C4/C6) ~67 Not Available

C-CH₂-C (C5) ~21 Not Available

Note: Experimental data for CDCl₃ is inferred from similar structures and requires experimental

verification. Experimental data in H₂O is available but specific shifts for each carbon are not

fully detailed in the provided search results.

Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional

groups present in a molecule through the absorption of infrared radiation at specific

frequencies. The IR spectrum of 1,3-dioxan-2-one is dominated by a strong absorption band

corresponding to the carbonyl group.
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Frequency (cm⁻¹) Vibrational Mode Intensity

~1730 - 1750 C=O stretch (ester/carbonate) Strong

~1200 - 1300 C-O stretch Strong

~2900 - 3000 C-H stretch (alkane) Medium

Note: Specific peak values are based on typical ranges for the functional groups present and

require experimental confirmation for 1,3-dioxan-2-one.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 1,3-dioxan-2-one in about 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃ or D₂O).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis or precise chemical shift referencing is required.

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.
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¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance

of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 1,3-dioxan-2-one with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

FT-IR Spectrum Acquisition:

Spectrometer: A Fourier-transform infrared spectrometer.

Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the empty sample compartment or a pure KBr pellet

should be collected and subtracted from the sample spectrum.
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Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic data acquisition and interpretation for 1,3-dioxan-2-one is

illustrated below.
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Caption: Workflow for the spectroscopic analysis of 1,3-dioxan-2-one.

This diagram outlines the process from sample preparation through data acquisition and

analysis to the final structural confirmation of 1,3-dioxan-2-one.
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Caption: Key functional groups and their corresponding spectroscopic signals.

This diagram visually connects the key structural features of 1,3-dioxan-2-one to their

characteristic signals in ¹H NMR, ¹³C NMR, and FT-IR spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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